1-(But-3-en-1-yl)-1,4,4a,9a-tetrahydroanthracene-9,10-dione
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Overview
Description
1-(But-3-en-1-yl)-1,4,4a,9a-tetrahydroanthracene-9,10-dione is a complex organic compound with a unique structure that combines an anthracene core with a butenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-en-1-yl)-1,4,4a,9a-tetrahydroanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the anthracene core. The butenyl side chain can be introduced through a subsequent alkylation reaction. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(But-3-en-1-yl)-1,4,4a,9a-tetrahydroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The butenyl side chain can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinones, while reduction can produce anthracenols.
Scientific Research Applications
1-(But-3-en-1-yl)-1,4,4a,9a-tetrahydroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as bioactive agents with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-(But-3-en-1-yl)-1,4,4a,9a-tetrahydroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. For instance, its bioactive derivatives may inhibit enzymes or modulate signaling pathways involved in cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
1-(But-3-en-1-yl)-1H-imidazole: This compound shares the butenyl side chain but has an imidazole core instead of an anthracene core.
But-3-en-1-yl benzoate: This compound has a similar butenyl side chain but is based on a benzoate structure.
Uniqueness
1-(But-3-en-1-yl)-1,4,4a,9a-tetrahydroanthracene-9,10-dione is unique due to its combination of an anthracene core with a butenyl side chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
52651-56-6 |
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Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
1-but-3-enyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C18H18O2/c1-2-3-7-12-8-6-11-15-16(12)18(20)14-10-5-4-9-13(14)17(15)19/h2,4-6,8-10,12,15-16H,1,3,7,11H2 |
InChI Key |
ONVLRWAVCMJQFA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1C=CCC2C1C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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